- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280

Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

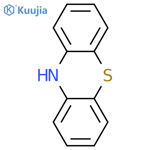

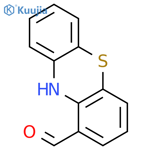

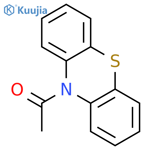

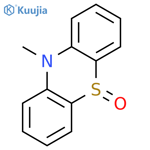

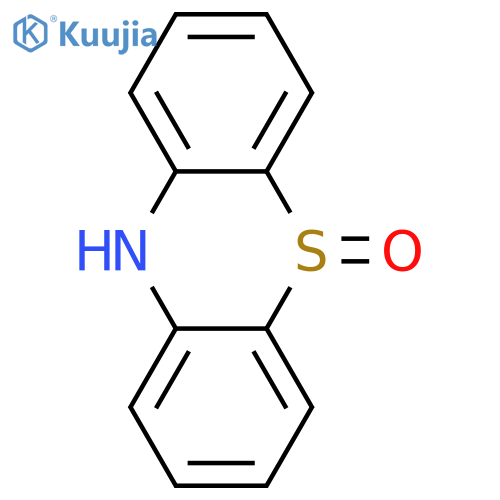

10H-Phenothiazine 5-Oxide structure

Produktname:10H-Phenothiazine 5-Oxide

10H-Phenothiazine 5-Oxide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 10H-Phenothiazine,5-oxide

- PHENOTHIAZINE-5-OXIDE

- 10H-phenothiazino-5-oxide

- oxyde-5 de phenothiazine

- Phenothiazine S-oxide

- phenothiazine sulfoxyde

- phenothiazine sulphoxide

- Phenothiazine,5-oxide

- sulfoxyde de phenothiazine

- USAF DO-16

- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)

- 10H-5λ4-Phenothiazin-5-one

- 5-Oxophenothiazine

- NSC 3554

- 10H-Phenothiazine 5-oxide

- E?-phenothiazin-5-one

- BRN 0152295

- NCGC00247391-01

- DTXSID0074471

- 10H-phenothiazine5-oxide

- 10H-Phenothiazine, 5-oxide

- SR-01000852665-2

- SCHEMBL342511

- HMS2201K15

- MLS001242794

- DSAFSORWJPSMQS-UHFFFAOYSA-N

- Phenothiazine, 5-oxide

- 10H-5lambda4-phenothiazin-5-one

- CHEMBL1396515

- Phenothiazine 5-oxide

- SMR000841349

- Q27216086

- AT27299

- SR-01000852665

- STK802590

- CHEBI:125466

- BAA20771

- BS-50659

- cid_71014

- AI3-17437

- 8SVJ4R3Y3D

- HMS3341B02

- NSC3554

- 10H-5

- BDBM65852

- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide

- MFCD00053824

- 1207-71-2

- AKOS000281841

- NSC-3554

- Z1509140237

- 4-27-00-01215 (Beilstein Handbook Reference)

- EN300-309225

- 10H-Phenothiazine 5-Oxide

-

- MDL: MFCD00053824

- Inchi: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H

- InChI-Schlüssel: DSAFSORWJPSMQS-UHFFFAOYSA-N

- Lächelt: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

Berechnete Eigenschaften

- Genaue Masse: 215.04000

- Monoisotopenmasse: 215.04

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 0

- Komplexität: 244

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 61.1A^2

- XLogP3: 2.3

Experimentelle Eigenschaften

- Dichte: 1.44

- Siedepunkt: 433.3°C at 760 mmHg

- Flammpunkt: 215.9°C

- Brechungsindex: 1.769

- PSA: 48.31000

- LogP: 3.91400

10H-Phenothiazine 5-Oxide Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Store at recommended temperature

10H-Phenothiazine 5-Oxide Zolldaten

- HS-CODE:2934300000

- Zolldaten:

China Zollkodex:

2934300000Übersicht:

Verbindungen, die ein Phenothiazin-Ringsystem (Phenothiazin-Ringsystem, ob hydriert oder nicht, Verbindungen nicht weiter verschmolzen) enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2934300000. andere Verbindungen, die in der Struktur ein Phenothiazin-Ringsystem enthalten (auch hydriert), nicht weiter verschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

10H-Phenothiazine 5-Oxide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309225-0.1g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 0.1g |

$62.0 | 2025-03-21 | |

| Enamine | EN300-309225-1.0g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 1.0g |

$241.0 | 2025-03-21 | |

| abcr | AB375165-1 g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 1 g |

€219.00 | 2023-07-19 | ||

| Ambeed | A871333-250mg |

10H-Phenothiazine 5-oxide |

1207-71-2 | 95% | 250mg |

$45.0 | 2025-02-21 | |

| TRC | P318098-50mg |

10H-Phenothiazine 5-Oxide |

1207-71-2 | 50mg |

$ 91.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1256754-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$425 | 2024-06-07 | |

| abcr | AB375165-5g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 5g |

€654.00 | 2025-02-20 | ||

| Aaron | AR007QBZ-10g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 98% | 10g |

$698.00 | 2025-02-26 | |

| 1PlusChem | 1P007Q3N-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$326.00 | 2025-02-22 | |

| 1PlusChem | 1P007Q3N-1g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 1g |

$94.00 | 2025-02-22 |

10H-Phenothiazine 5-Oxide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt

Referenz

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Referenz

- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C

Referenz

- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt

Referenz

- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water

Referenz

- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2, Canadian Journal of Chemistry, 2002, 80(6), 622-625

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux

Referenz

- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C

Referenz

- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt

Referenz

- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid

Referenz

- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water

Referenz

- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

10H-Phenothiazine 5-Oxide Raw materials

- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide

- Benzo[b]cyclohepta[e][1,4]thiazine

- 10-Acetylphenothiazine

- Promazine

- Phenothiazine

- 10H-Phenothiazine,4a,10a-dihydro-

- 10-ethenylphenothiazine 5-oxide

- 10-Methylphenothiazine

10H-Phenothiazine 5-Oxide Preparation Products

- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)

- Methylphenothiazine Sulfoxide (2234-09-5)

- 3H-Phenothiazin-3-one (581-30-6)

- Phenothiazine S,S-Dioxide (1209-66-1)

- Phenothiazine (92-84-2)

- Promazine Sulfoxide (146-21-4)

- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)

- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)

- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)

- 10H-Phenothiazine 5-Oxide (1207-71-2)

10H-Phenothiazine 5-Oxide Verwandte Literatur

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

1207-71-2 (10H-Phenothiazine 5-Oxide) Verwandte Produkte

- 865545-01-3(N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,2-dimethylpropanamide)

- 88986-39-4(Ethanesulfonyl fluoride,1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(2-propenyloxy)ethoxy]-)

- 773868-86-3(4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one)

- 1001353-86-1(Ethyl 1-Boc-4,4-dimethyl-l-prolinate)

- 256955-60-9(N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide)

- 122684-33-7(1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate)

- 2171276-61-0((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

- 395101-69-6(1H-Indazole-5-carbonitrile, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-)

- 1592814-99-7(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol)

- 690952-61-5(methyl 8-azabicyclo3.2.1octane-3-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

Reinheit:99%

Menge:5g

Preis ($):366.0